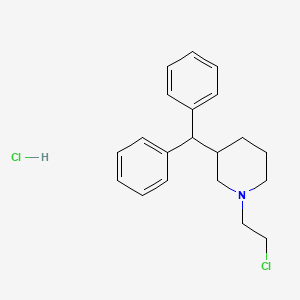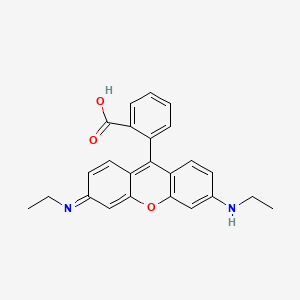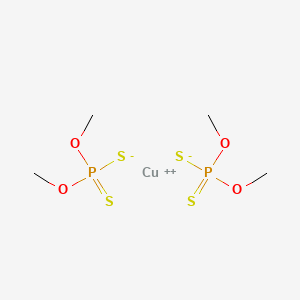
Bis(dimethyl dithiophosphato)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dimethyl dithiophosphato)copper is a coordination compound where copper is bonded to two dimethyl dithiophosphate ligands. This compound is known for its unique chemical properties and applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(dimethyl dithiophosphato)copper typically involves the reaction of copper salts with dimethyl dithiophosphate ligands. One common method is to react copper(II) chloride with sodium dimethyl dithiophosphate in an aqueous solution. The reaction can be represented as follows:
CuCl2+2Na(S2P(OCH3)2)→Cu(S2P(OCH3)2)2+2NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dimethyl dithiophosphato)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to copper(I) complexes.
Substitution: The dimethyl dithiophosphate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or hydrazine are employed.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Copper(III) complexes with modified ligand structures.
Reduction: Copper(I) complexes with retained or modified ligands.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, bis(dimethyl dithiophosphato)copper is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of copper makes it valuable in redox chemistry.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological molecules and its ability to generate reactive oxygen species are areas of active research.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biomolecules and modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its role as a catalyst in chemical manufacturing processes is also significant.
Wirkmechanismus
The mechanism by which bis(dimethyl dithiophosphato)copper exerts its effects involves the coordination of the copper center with the dithiophosphate ligands. This coordination stabilizes the copper in different oxidation states, allowing it to participate in redox reactions. The compound can interact with molecular targets, such as enzymes and DNA, through coordination and redox mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(diethyl dithiophosphato)copper
- Bis(diphenyl dithiophosphato)copper
- Bis(dimethyl dithiocarbamato)copper
Uniqueness
Bis(dimethyl dithiophosphato)copper is unique due to its specific ligand structure, which imparts distinct chemical properties. Compared to other dithiophosphato and dithiocarbamato complexes, it exhibits different reactivity patterns and stability profiles. Its ability to stabilize copper in multiple oxidation states and its versatility in catalysis and materials science applications set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
22281-50-1 |
|---|---|
Molekularformel |
C4H12CuO4P2S4 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
copper;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
VGLRSDJWIRZUJJ-UHFFFAOYSA-L |
Kanonische SMILES |
COP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)



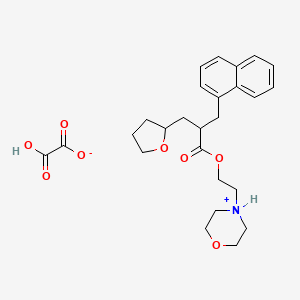
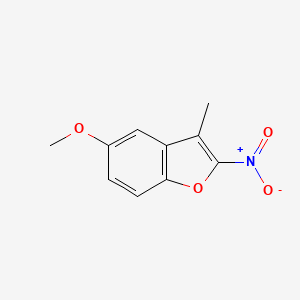

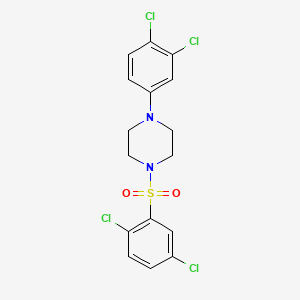
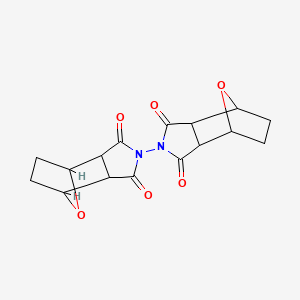
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)


